molecular formula C10H14ClNO B561460 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride CAS No. 103030-73-5

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B561460
CAS No.: 103030-73-5
M. Wt: 199.678
InChI Key: OJKXKJBAGVKYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mechanism of Action

2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in the development of new chiral phosphine-aminophosphine ligands , suggesting potential applications in the field of asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives .

Properties

IUPAC Name

2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXKJBAGVKYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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